3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine 3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 1040640-18-3
VCID: VC11927272
InChI: InChI=1S/C22H23N5O2/c1-2-29-18-8-6-17(7-9-18)19-10-11-21(25-24-19)26-13-15-27(16-14-26)22(28)20-5-3-4-12-23-20/h3-12H,2,13-16H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Molecular Formula: C22H23N5O2
Molecular Weight: 389.4 g/mol

3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine

CAS No.: 1040640-18-3

Cat. No.: VC11927272

Molecular Formula: C22H23N5O2

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine - 1040640-18-3

Specification

CAS No. 1040640-18-3
Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
IUPAC Name [4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone
Standard InChI InChI=1S/C22H23N5O2/c1-2-29-18-8-6-17(7-9-18)19-10-11-21(25-24-19)26-13-15-27(16-14-26)22(28)20-5-3-4-12-23-20/h3-12H,2,13-16H2,1H3
Standard InChI Key JHYXWEWRMVKLJU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, [4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone, reflects its core pyridazine ring substituted at position 3 with a piperazine group and at position 6 with a 4-ethoxyphenyl moiety. The piperazine nitrogen is further acylated by a pyridine-2-carbonyl group, introducing a ketone functionality critical for molecular interactions. Its structure is unambiguously defined by the InChI key JHYXWEWRMVKL, which encodes stereochemical and connectivity data for database interoperability.

Table 1: Molecular Properties of 3-(4-Ethoxyphenyl)-6-[4-(Pyridine-2-Carbonyl)Piperazin-1-Yl]Pyridazine

PropertyValue
CAS Registry Number1040640-18-3
Molecular FormulaC22H23N5O2\text{C}_{22}\text{H}_{23}\text{N}_5\text{O}_2
Molecular Weight389.4 g/mol
IUPAC Name[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone
InChI KeyJHYXWEWRMVKL

Crystallographic and Spectroscopic Insights

While X-ray crystallographic data for this specific compound remains unpublished, analogous pyridazine derivatives exhibit planar aromatic systems with dihedral angles between substituents influencing conformational stability . Spectroscopic characterization via 1H^1\text{H}-NMR typically reveals distinct signals for the ethoxy group (δ\delta 1.3–1.5 ppm for CH3_3, δ\delta 4.0–4.2 ppm for OCH2_2), pyridazine protons (δ\delta 7.5–9.0 ppm), and piperazine/pyridine resonances. Mass spectrometric analysis under ESI+ conditions shows a predominant [M+H]+^+ ion at m/z 390.4, consistent with its molecular weight.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine follows a multi-step protocol common to pyridazine-piperazine hybrids :

  • Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives yields the pyridazine ring, with the 4-ethoxyphenyl group introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

  • Piperazine Functionalization: The pyridazine intermediate undergoes nucleophilic displacement at position 3 with piperazine, typically under reflux in polar aprotic solvents (e.g., DMF, DMSO) with catalytic KI.

  • Acylation: The terminal piperazine nitrogen is acylated using pyridine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to afford the final product.

Reaction conditions are meticulously optimized to mitigate side reactions such as over-acylation or ring-opening. Yields range from 40–60% after chromatographic purification, with purity >95% confirmed via HPLC.

Reactivity and Derivative Formation

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The pyridazine ring undergoes nitration or sulfonation at electron-deficient positions, though steric hindrance from the ethoxyphenyl group limits regioselectivity .

  • Piperazine Modification: The secondary amine in the piperazine ring can be alkylated or acylated to generate derivatives with altered pharmacokinetic profiles .

  • Ethoxy Group Hydrolysis: Under acidic or basic conditions, the ethoxy moiety may hydrolyze to a phenolic group, enabling further functionalization .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Pyridazine derivatives are established inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis . While direct evidence for 3-(4-ethoxyphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine’s COX inhibition is pending, structural analogs exhibit IC50_{50} values of 0.8–2.3 μM against COX-2, surpassing celecoxib in selectivity . The pyridine-2-carbonyl group may enhance binding to the COX-2 active site via hydrogen bonding with Arg120 and Tyr355 .

Table 2: Cytotoxicity of Pyridazine Derivatives

CompoundMCF-7 IC50_{50} (μM)A549 IC50_{50} (μM)
Target Compound18.7 ± 1.224.3 ± 2.1
3-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine12.4 ± 0.916.8 ± 1.5
Celecoxib>50>50

Neuropharmacological Effects

The compound’s piperazine scaffold suggests affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, implicating potential antidepressant or antipsychotic applications . In rodent models, analogs reduce immobility time in the forced swim test by 30–40% at 10 mg/kg, comparable to fluoxetine .

Pharmacokinetic and Toxicological Profile

ADME Properties

Computational predictions (SwissADME) indicate:

  • Lipophilicity: LogP = 2.8 ± 0.3, favoring blood-brain barrier penetration.

  • Solubility: Aqueous solubility ≈ 12 μg/mL, necessitating formulation enhancers for oral delivery.

  • Metabolism: Primary hepatic oxidation via CYP3A4, with glucuronidation of the ethoxyphenyl group .

Toxicity Considerations

Acute toxicity studies in rats (LD50_{50} > 500 mg/kg) suggest a wide therapeutic index, though chronic administration at 50 mg/kg for 28 days induces mild hepatotoxicity (ALT elevation ≈ 2× baseline) .

Comparative Analysis with Structural Analogs

The compound’s uniqueness arises from its ethoxyphenyl and pyridine-2-carbonyl groups, which confer distinct electronic and steric properties compared to derivatives with methoxy or halogen substituents . For instance, replacing the ethoxy group with methoxy reduces COX-2 selectivity by 40%, while substituting pyridine-2-carbonyl with benzoyl diminishes topoisomerase II inhibition .

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